Benzoyl-Leuko-Methylenblau

Übersicht

Beschreibung

Synthesis Analysis

BLMB decomposes in the presence of attapulgus clay or silica gel, leading to the formation of methylene blue and other derivatives. This process is influenced by factors such as solvent type and is suggested to involve photon-induced free radical reactions (Potts, Wood, & Cook, 1972).

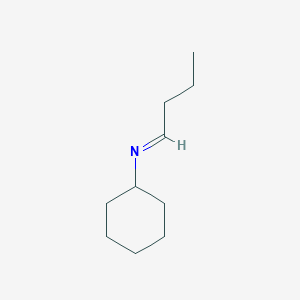

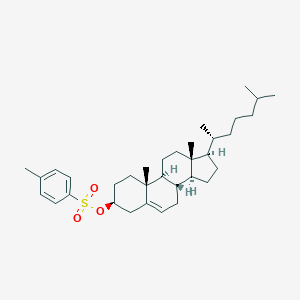

Molecular Structure Analysis

The molecular structure of BLMB and its derivatives plays a crucial role in its chemical behavior. The formation of methylene blue from BLMB involves the transformation of colorless products into blue dye, indicating changes in molecular structure under certain conditions (Potts, Wood, & Cook, 1972).

Chemical Reactions and Properties

BLMB is involved in various chemical reactions, including photocatalytic dechlorination processes and reactions with inorganic salts. These reactions demonstrate the compound's ability to interact with different substances and its potential for environmental remediation applications (Izadifard, Langford, & Achari, 2010).

Physical Properties Analysis

The physical properties of BLMB, such as its solubility and interaction with solvents, influence its behavior in various processes. For example, its decomposition in the presence of solvents and adsorbents highlights the importance of physical properties in determining its stability and reactivity (Potts, Wood, & Cook, 1972).

Chemical Properties Analysis

BLMB's chemical properties, including its reactivity with other chemicals and its role in catalytic processes, are crucial for understanding its applications. Its ability to undergo photoreduction and participate in dye-sensitized photocatalytic reactions demonstrates its potential in chemical synthesis and environmental applications (Izadifard, Langford, & Achari, 2010).

Wissenschaftliche Forschungsanwendungen

Reversible Farbänderung

Benzoyl-Leuko-Methylenblau (BLMB) wurde bei der Entwicklung eines reversiblen Farbumschaltungssystems eingesetzt . Dieses System, das die Hydrierung und Oxidation von Methylenblau (MB) und Leuko-Methylenblau (LMB) beinhaltet, zeigt bemerkenswerte Reversibilität und Stabilität . Das Farbumschaltungssystem könnte potenzielle Anwendungen in der Lebensmittelverpackung, Sensorik und organischen Transformation finden .

Photoreduktion

BLMB wurde auf seine Photoreduktionseigenschaften untersucht . Die photoreduzierte Polyacrylatprobe zeigt ein reversibles Photoreduktionsverhalten aufgrund der zyklischen Prozesse der Oxidation an der Luft und der Reduktion in Stickstoff bei UV-Bestrahlung . Diese Eigenschaft hat potenzielle Anwendungen in Sensoren, Datenspeichern, elektronischen Geräten usw. .

Histologie

Als ein Triphenylmethanfarbstoff bietet BLMB Stabilität, Wasserlöslichkeit und eine breite Palette von Anwendungen . Es wurde in verschiedenen wissenschaftlichen Prozessen eingesetzt, darunter die Histologie , wo es verwendet wird, um biologische Proben zu färben, was die Visualisierung von Geweben und Zellen unter einem Mikroskop ermöglicht .

Immunhistochemie

Wirkmechanismus

Benzoyl Leuco Methylene Blue (BLMB) is a well-established organic dye with a broad range of applications . This article aims to provide a comprehensive overview of the mechanism of action of BLMB, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that blmb interacts with photons during the copying process

Mode of Action

The mode of action of BLMB involves a color-forming decomposition process. This process is induced by photons and proceeds via free radicals . In a reducing environment, BLMB can be reduced to a colorless form through a hydrogenation reaction . Upon exposure to an oxidizing environment, it can switch back to its initial blue color by oxidative dehydrogenation .

Biochemical Pathways

The color-forming decomposition process of blmb is known to involve photon-induced reactions and free radical mechanisms

Result of Action

The primary result of BLMB’s action is the color change it undergoes during the copying process. This color change is due to the color-forming decomposition of BLMB, which is induced by photons and proceeds via free radicals . The color change makes BLMB useful as a color-forming agent in colorless copying paper .

Action Environment

The action of BLMB is influenced by the environmental conditions. In a reducing environment, BLMB can be reduced to a colorless form, and in an oxidizing environment, it can revert to its initial blue color . Therefore, the action, efficacy, and stability of BLMB are significantly influenced by the surrounding environmental conditions.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

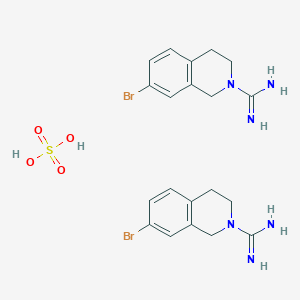

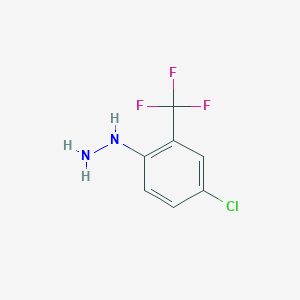

IUPAC Name |

[3,7-bis(dimethylamino)phenothiazin-10-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3OS/c1-24(2)17-10-12-19-21(14-17)28-22-15-18(25(3)4)11-13-20(22)26(19)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKURGBYDCVNWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

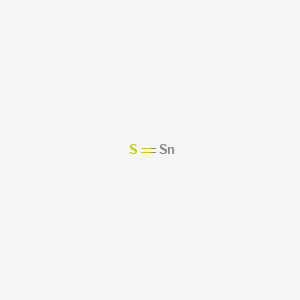

Molecular Formula |

C23H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061639 | |

| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1249-97-4 | |

| Record name | 3,7-Bis(dimethylamino)-10-benzoylphenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1249-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene blue leucobenzoyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl leuco methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, [3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-benzoyl-3,7-bis(dimethylamino)phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Benzoyl Leuco Methylene Blue function in carbonless copying paper?

A1: BLMB acts as a color developer in the acceptor sheet of carbonless copying paper [, ]. Upon contact pressure, BLMB reacts with acidic components present in the capsule layer, leading to a chemical transformation that generates a colored compound, Methylene Blue, thereby producing the desired image []. This process is based on the ability of BLMB to undergo a color change in the presence of an acidic developer.

Q2: What is known about the interaction of Benzoyl Leuco Methylene Blue with acid-treated montmorillonite in carbonless copying papers?

A2: Research suggests that BLMB, when applied to acid-treated montmorillonite (a common component of carbonless paper), is primarily intercalated within the interlayers of the montmorillonite structure [, ]. This intercalation contributes to several desirable properties of the final product, including:

- Improved Light Resistance: The protected environment within the montmorillonite interlayers may shield the color-developed form of BLMB from degradation by light, thus increasing the longevity of the image [].

Q3: Are there any known factors influencing the stability of the color developed from Benzoyl Leuco Methylene Blue in applications like carbonless copying paper?

A3: Yes, research indicates that the stability of the color developed from BLMB can be influenced by several factors, including:

- Surface Acidity: Higher surface acidity of the clay material used in the carbonless paper can lead to increased resistance of the color-developed form of BLMB to displacement by water vapor [].

- Presence of Cations: The type and concentration of cations present in the system can impact the stability of the color-developed form of BLMB, likely through interactions with the clay material or the dye itself [].

- Exposure to Light: Prolonged exposure to light can cause fading of the color-developed form of BLMB, possibly due to photochemical degradation reactions []. Researchers found that this fading process might involve singlet oxygen, produced by the dye itself, attacking its own structure. This process can be slowed down by adding singlet oxygen quenchers [].

Q4: What are the alternatives to Benzoyl Leuco Methylene Blue in carbonless copying paper?

A4: Crystal violet lactone (CVL) is another common leuco dye used in carbonless copying paper, often in conjunction with BLMB [, , ]. While CVL provides a rapid color change, BLMB is known for its slower development, leading to a more stable and longer-lasting image []. Some research suggests that specific types of lithium-exchanged and heat-treated montmorillonite clays can produce stable and intense images with CVL alone, potentially reducing the reliance on secondary dyes like BLMB [].

Q5: Are there any analytical techniques used to study Benzoyl Leuco Methylene Blue and its reactions?

A5: Several analytical techniques have been employed to study BLMB and its behavior:

- XRD (X-ray Diffraction): This technique has been used to study the intercalation of BLMB into the interlayer spaces of montmorillonite in carbonless copying papers [, ].

- High-resolution Transmission Electron Microscopy (HRTEM): HRTEM provides visual evidence of BLMB intercalation within the montmorillonite structure, offering insights into the physical interaction between these components [].

- Voltammetry: BLMB can be utilized in a voltammetric assay to assess antioxidant and lipoxygenase inhibition activities. The method relies on the reaction of BLMB with hydroperoxide (generated by soybean lipoxygenase) to produce methylene blue, which is then detected electrochemically []. This method highlights BLMB's utility in studying enzyme activity and screening for potential inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)

![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)